molecular formula C12H19ClN4 B1465799 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine CAS No. 1271587-95-1

2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine

Cat. No.: B1465799
CAS No.: 1271587-95-1
M. Wt: 254.76 g/mol
InChI Key: KBIYTUVWSKRZMJ-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a chloro group and a piperazine ring substituted with a 2-methylpropyl group

Biochemical Analysis

Biochemical Properties

2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinase enzymes, which are crucial in the regulation of cellular processes such as cell division and metabolism . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the biochemical pathways they regulate.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain signaling pathways that are critical for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity . This binding can result in changes in gene expression, further influencing cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade under certain conditions, leading to a decrease in its efficacy over time . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired function . Understanding the dosage thresholds is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, it can influence the activity of enzymes involved in the synthesis and breakdown of biomolecules, thereby affecting metabolic flux and metabolite levels . These interactions highlight the compound’s role in regulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, which can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its effectiveness by concentrating its activity in areas where it is most needed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine typically involves the reaction of 2-chloropyrazine with 1-(2-methylpropyl)piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyridine
  • 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine
  • 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrrole

Uniqueness

2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and piperazine groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4/c1-10(2)9-16-5-7-17(8-6-16)12-11(13)14-3-4-15-12/h3-4,10H,5-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIYTUVWSKRZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.